molecular formula C16H13N3OS B2655768 N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide CAS No. 2097859-96-4

N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide

Cat. No.: B2655768
CAS No.: 2097859-96-4
M. Wt: 295.36
InChI Key: YIMJJGOTQBCJKU-UHFFFAOYSA-N
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Description

N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide is a synthetic small molecule designed for antimicrobial research, particularly against multidrug-resistant bacterial pathogens. This compound integrates a bipyridine system with a thiophene carboxamide moiety, a structural framework recognized for its potential in targeting resistant infections . Research on analogous N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives has demonstrated promising in vitro antibacterial efficacy and strong molecular docking scores against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131, a critical-priority pathogen . The mechanism of action is hypothesized to involve targeted inhibition of bacterial enzymes, such as β-lactamase, as suggested by docking studies of similar compounds that show a high-affinity fit and specific interactions with the enzyme's active site, thereby potentially disrupting bacterial resistance mechanisms . The bipyridine component further enhances its research value, as pyridine-based structures are prevalent in medicinal chemistry and are known to participate in vital biological redox systems . This makes this compound a compelling candidate for investigators exploring novel strategies to overcome antibiotic resistance.

Properties

IUPAC Name

4-methyl-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-8-15(21-10-11)16(20)19-13-2-3-14(18-9-13)12-4-6-17-7-5-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMJJGOTQBCJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a thiophene carboxamide, which is known to influence its biological properties. The molecular formula is C13H12N2O1SC_{13}H_{12}N_{2}O_{1}S with a molecular weight of approximately 248.31 g/mol. The presence of both the bipyridine and thiophene rings suggests potential interactions with various biological targets, particularly in cancer and microbial systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, high-throughput screening has revealed that derivatives can inhibit specific mitotic proteins, leading to increased multipolarity in centrosome-amplified cancer cells. This mechanism is crucial as it disrupts normal cell division and induces apoptosis in cancer cells.

Key Findings:

  • Inhibition of HSET (KIFC1): The compound has shown micromolar inhibition against HSET, a protein essential for centrosome clustering in cancer cells, facilitating abnormal mitotic spindle formation .
  • Cell Line Studies: In vitro assays using DLD1 human colon cancer cell lines demonstrated that treatment with similar compounds resulted in increased multipolar mitoses, indicating effective disruption of mitotic processes .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A study on thiophene derivatives indicated that those with specific substitutions exhibited significant fungicidal activity against various fungal strains. For example, compounds with halogen substitutions demonstrated lower EC50 values, suggesting enhanced efficacy .

Table 1: Antifungal Activities of Thiophene Derivatives

CompoundEC50 (mg/L)Activity Level
4a4.69Excellent
4f1.96Superior
4c19.89Moderate

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications on the thiophene and bipyridine rings can significantly affect potency and selectivity against biological targets.

Key Observations:

  • Substituent Effects: The introduction of electron-withdrawing groups on the thiophene ring enhances the compound's ability to interact with target proteins .
  • Bipyridine Variants: Variations in the bipyridine structure can alter binding affinity and selectivity towards specific kinases involved in cancer progression .

Case Studies

  • Study on HSET Inhibitors:
    • A series of compounds related to this compound were tested for their ability to induce multipolar spindles in centrosome-amplified DLD1 cells.
    • Results showed that certain derivatives could increase multipolarity by over 20%, indicating potential as therapeutic agents targeting mitotic processes .
  • Antifungal Efficacy Evaluation:
    • Field trials on thiophene-based fungicides demonstrated that specific formulations significantly outperformed standard treatments like diflumetorim.
    • The results support further development of these compounds for agricultural applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiophene-Carboxamide Derivatives

Example Compound : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, )

  • Structural Differences: The target compound replaces the 4-methylpyridin-2-yl group with a 2,4'-bipyridine moiety, introducing additional nitrogen coordination sites.
  • Synthesis: Compound 3 is synthesized via TiCl₄-mediated coupling of 5-bromothiophene-2-carboxylic acid and 2-amino-4-methylpyridine, followed by Suzuki-Miyaura cross-coupling with aryl boronic acids (yields: 35–84%) . The target compound may require similar amide bond formation but with a bipyridine amine precursor.
  • Bioactivity :
    • Compound 3 derivatives exhibit antibacterial efficacy, suggesting that the target compound’s thiophene-carboxamide group could confer similar biological activity .

Coordination Complexes: 2,4'-Bipyridine Ligands

Example Compounds : Y(2,4'-bpy)₁.₅Cl₃·8H₂O, La(2,4'-bpy)Cl₃·5H₂O ()

  • Structural Differences :
    • These rare earth complexes use 2,4'-bipyridine as a ligand, whereas the target compound incorporates bipyridine as part of a larger organic framework.
  • Coordination Behavior :
    • IR spectra indicate that 2,4'-bipyridine coordinates via 2-N and 4'-N atoms in rare earth complexes, forming polymeric structures . The target compound’s bipyridine moiety may similarly bind metals, though steric hindrance from the thiophene-carboxamide group could alter coordination geometry.
  • Thermal Stability :
    • Rare earth complexes decompose above 323 K, whereas the target compound’s stability would depend on its organic backbone and substituents .

Reactivity and Skeletal Editing

Example Reaction: Monodearomatization of 2,4'-Bipyridine ()

  • Reactivity Differences: 2,4'-Bipyridine undergoes selective monodearomatization at the 4'-pyridine ring under skeletal editing conditions, yielding naphthalene derivatives (e.g., compound 14, 45% yield) . The target compound’s thiophene-carboxamide substituent may sterically or electronically inhibit such transformations, limiting its utility in skeletal editing applications.

Data Tables

Table 2: Functional Properties

Compound Name Coordination Sites Bioactivity Reactivity Notes
N-{[2,4'-Bipyridine]-5-yl}-4-methylthiophene-2-carboxamide 2-N, 4'-N Potential antimicrobial (inferred) May resist skeletal editing
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-methylpyridine N Antibacterial Reactive in cross-coupling
La(2,4'-bpy)Cl₃·5H₂O 2-N, 4'-N Not bioactive Forms polymeric structures

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling a bipyridine derivative with a thiophene carboxamide precursor. Key methods include:

  • Buchwald-Hartwig amidation for C–N bond formation, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in refluxing toluene .
  • Suzuki-Miyaura cross-coupling for pyridine-thiophene linkages, using Pd(PPh₃)₄ in DMF at 80–100°C .
    • Critical parameters include solvent polarity (DMF enhances reaction rates), catalyst loading (1–5 mol%), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve ≥95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 120–150 ppm) confirm bipyridine-thiophene connectivity. Amide NH resonance (δ ~10.2 ppm) validates carboxamide formation .
  • X-ray crystallography : Resolves dihedral angles between bipyridine and thiophene planes (e.g., 15–25°), confirming stereoelectronic effects .
  • HRMS : Exact mass matching (<2 ppm error) confirms molecular formula (e.g., C₁₈H₁₄N₃OS requires 320.0856 g/mol) .

Q. What key physical properties influence its handling in laboratory settings?

  • Methodological Answer :

  • Solubility : Limited in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL). LogP ~2.8 (calculated via HPLC) guides solvent selection for biological assays .
  • Stability : Decomposes at >200°C (TGA data). Hygroscopicity necessitates storage in desiccators with silica gel .

Advanced Research Questions

Q. What strategies address contradictory biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Microsomal stability assays (e.g., rat liver microsomes) identify rapid Phase I metabolism (t₁/₂ <15 min), explaining poor in vivo bioavailability.
  • Formulation optimization : Nanoparticle encapsulation (PLGA polymers) improves plasma AUC by 3-fold in murine models .
  • Target engagement assays : SPR or ITC quantifies binding affinity (Kd) to suspected targets (e.g., kinases), resolving discrepancies between cellular IC₅₀ and in vivo efficacy .

Q. How do coordination chemistry principles apply to modifying this compound’s metal-binding properties?

  • Methodological Answer :

  • Ligand design : The bipyridine moiety chelates transition metals (e.g., Ru²⁺, logK ~8.2 for Cu²⁺). Electron-withdrawing substituents (e.g., –CF₃) on pyridine enhance metal-binding selectivity .
  • Spectroelectrochemical studies : UV-vis (LMCT bands at 450–500 nm) and EPR (g⊥ ~2.1 for Cu²⁺ complexes) characterize redox-active species for catalytic applications .

Q. What experimental designs resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Advanced NMR : COSY/TOCSY correlates overlapping aromatic protons, while NOESY identifies through-space interactions (e.g., bipyridine-thiophene proximity) .
  • DFT calculations : B3LYP/6-31G* geometry optimization reconciles X-ray crystallography data with theoretical bond lengths (±0.02 Å tolerance) .
  • Dynamic NMR : Variable-temperature studies (25–80°C) resolve rotational barriers in amide bonds (ΔG‡ ~12 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported synthetic yields (30–75%)?

  • Methodological Answer :

  • Reaction monitoring : In situ IR tracks intermediate formation (e.g., carboxamide C=O at 1650 cm⁻¹) to optimize reaction time .
  • Catalyst screening : Pd₂(dba)₃ vs. Pd(OAc)₂ comparison shows 20% yield improvement with bulky ligands (e.g., DavePhos) in bipyridine couplings .

Safety and Handling

Q. What safety protocols are critical when handling bipyridine-containing compounds?

  • Methodological Answer :

  • PPE : Nitrile gloves and safety goggles mitigate skin/eye irritation risks (H315/H319) .
  • Ventilation : Fume hoods prevent inhalation exposure (TLV 0.1 mg/m³ for bipyridine analogs) .

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